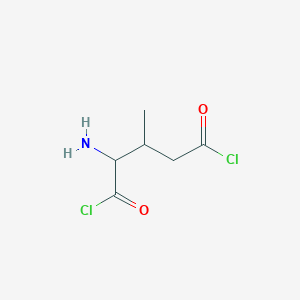![molecular formula C17H14F2N2O2 B15172724 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-](/img/structure/B15172724.png)
1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]- is a compound that belongs to the class of isoindole derivatives. Isoindoles are nitrogen-containing heterocycles that are of significant interest due to their presence in various biologically active natural products, pharmaceuticals, and organic functional materials
Méthodes De Préparation
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . One common method involves the use of rhodium-catalyzed cascade reactions, which significantly increase molecular complexity through the formation of nitrile ylides with extended conjugation . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert these compounds into their reduced forms.
Substitution: Substitution reactions, particularly involving nucleophiles and electrophiles, are common.
Cyclization: Cyclization reactions, such as the formation of azepine rings through 1,7-electrocyclization, are also significant.
Common reagents used in these reactions include rhodium catalysts, nitriles, and various nucleophiles and electrophiles. The major products formed from these reactions are often structurally unique fluorophores with aggregation-induced emission characteristics .
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves the formation of nitrile ylides through the reaction of rhodium vinylcarbenes with nitriles . This process leads to the formation of complex ring structures, such as azepine rings, through 1,7-electrocyclization. The molecular targets and pathways involved in these reactions are primarily related to the activation and transformation of carbon-nitrogen triple bonds .
Comparaison Avec Des Composés Similaires
1H-Isoindole-1,3(2H)-dione derivatives can be compared with other nitrogen-containing heterocycles, such as:
Pyrroles: Similar in their nitrogen-containing ring structures but differ in their specific reactivity and applications.
Imidazoles: Known for their use in pharmaceuticals, imidazoles have different reactivity patterns compared to isoindoles.
The uniqueness of 1H-Isoindole-1,3(2H)-dione derivatives lies in their ability to form structurally unique fluorophores with aggregation-induced emission characteristics, making them highly valuable in biological imaging and other applications .
Propriétés
IUPAC Name |
2-[2-amino-3-(3,4-difluorophenyl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c18-14-6-5-10(8-15(14)19)7-11(20)9-21-16(22)12-3-1-2-4-13(12)17(21)23/h1-6,8,11H,7,9,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEGKDKQQSUZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=C(C=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
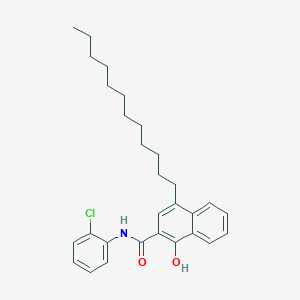
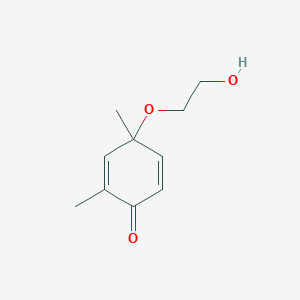
![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
![N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide](/img/structure/B15172677.png)
![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)
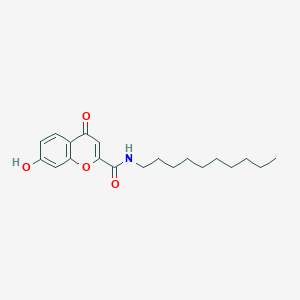
![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B15172697.png)
![tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B15172711.png)
![1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172712.png)
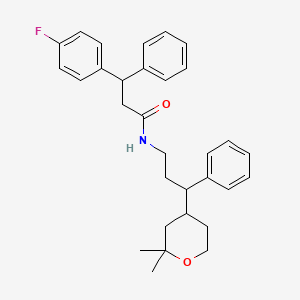
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)
![(3R)-N-{(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropyl)amino]-1-oxopropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15172718.png)
